molecular formula C4H8N2O2S B3048410 N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)- CAS No. 168127-08-0

N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-

Cat. No.: B3048410
CAS No.: 168127-08-0
M. Wt: 148.19 g/mol
InChI Key: YQFHPXZGXNYYLD-ARJAWSKDSA-N
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Description

(Z)-N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) is a versatile nitroketene N,S-acetal with a unique push-pull electronic structure. Its ethene motif contains three functional groups: a nitro (-NO₂) electron-withdrawing group, a methylthio (-SCH₃) leaving group, and a methylamino (-NHCH₃) electron-donating group (Scheme 1, ). This ambiphilic nature allows NMSM to act as both an electrophile and nucleophile, enabling diverse applications in heterocyclic synthesis. NMSM is particularly valued for its role in multicomponent reactions (MCRs), catalyst-free protocols, and green chemistry approaches.

Properties

IUPAC Name

(Z)-N-methyl-1-methylsulfanyl-2-nitroethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFHPXZGXNYYLD-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C/[N+](=O)[O-])/SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168127-08-0, 61832-41-5
Record name N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-
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Record name N-methyl-1-(methylthio)-2-nitrovinylamine
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Record name N-METHYL-1-(METHYLTHIO)-2-NITROETHENAMINE, (Z)-
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Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution from 1,1-Bis(methylthio)-2-nitroethylene

The most widely documented method involves reacting 1,1-bis(methylthio)-2-nitroethylene (NMSN) with methylamine. This single-step, catalyst-free process proceeds via nucleophilic substitution, where the methylamine displaces one methylthio group (Scheme 1).

Reaction Conditions :

  • Solvent : Anhydrous acetonitrile
  • Temperature : Reflux (~82°C)
  • Time : 4–8 hours
  • Yield : 65–85%

The nitro group’s electron-withdrawing nature activates the adjacent carbon for nucleophilic attack, while the methylthio group serves as a leaving group. Steric and electronic effects favor the formation of the (Z)-isomer due to stabilized transition states involving conjugation between the nitro and amine groups.

Table 1: Synthesis Parameters for NMSM Derivatives
Amine Component Reaction Time (h) Yield (%)
Methylamine 4 85
Benzylamine 6 78
L-Valine methyl ester 8 65

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity. For example, InCl₃-catalyzed reactions between NMSN and methylamine under microwave conditions achieve completion in 3–7 minutes with yields comparable to conventional heating. This method is particularly advantageous for industrial applications requiring rapid throughput.

Industrial-Scale Production Considerations

Process Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Large-Scale Reactors : Batch reactors with temperature-controlled jacketed systems ensure consistent heat distribution.
  • Solvent Recovery : Acetonitrile is recycled via distillation to minimize waste.
  • Purification : Recrystallization from ethanol-water mixtures achieves >98% purity, avoiding resource-intensive chromatography.

Mechanistic Insights and Stereochemical Control

The (Z)-configuration arises from kinetic control during nucleophilic substitution. Density functional theory (DFT) studies suggest that the transition state for methylamine attack adopts a planar geometry, with the nitro group stabilizing partial positive charge development on the ethenic carbon. Post-reaction, the (Z)-isomer predominates due to diminished steric clashes between the methylamino and nitro groups (Figure 1).

Figure 1 : Proposed Transition State for (Z)-Isomer Formation
$$
\text{(Z)-NMSM} \leftrightarrow \text{Transition State} \rightarrow \text{Product}
$$
Note: The nitro group (-NO₂) and methylamino (-NHCH₃) groups occupy cis positions in the final product.

Comparative Analysis of Methodologies

Conventional vs. Microwave Synthesis

Parameter Conventional Method Microwave Method
Reaction Time 4–8 h 3–7 min
Energy Consumption High Low
Scalability Moderate High

Microwave methods reduce energy costs by 40–60%, making them preferable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

N-Methyl-1-(methylthio)-2-nitroethenamine serves as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals.

Application AreaDescription
Building BlockUtilized in synthesizing heterocycles and other complex organic compounds.
Reaction TypesEngages in Michael addition reactions due to its polarized alkene structure.

Biology

Research indicates that this compound exhibits notable biological activities:

  • Mechanism of Action : It interacts with specific enzymes and receptors, modulating biochemical pathways such as oxidative stress responses.
  • Potential Therapeutic Properties : Investigated for its role in drug development and as a synthetic intermediate.

Medicine

The compound has been explored for potential therapeutic applications:

  • Drug Development : Acts as a precursor in synthesizing various pharmaceuticals.
  • Biological Activity : Shows promise in treating conditions related to oxidative stress and other biochemical pathways.

Case Studies and Recent Findings

Recent studies have highlighted the utility of N-Methyl-1-(methylthio)-2-nitroethenamine in various reactions:

  • Synthesis of Heterocycles :
    • A study demonstrated its use in synthesizing 1,4-dihydropyridine-fused-1,3-diazaheterocycles through multi-component reactions involving diamines and aldehydes .
  • Michael Addition Reactions :
    • The compound acts as a Michael donor due to the presence of the methylthio group, facilitating the formation of valuable medical intermediates .
  • Development of Novel Compounds :
    • Research has focused on using N-Methyl-1-(methylthio)-2-nitroethenamine to create new fused heterocycles with potential biological effects .

Mechanism of Action

The mechanism of action of N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-, involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Comparison with Similar Compounds

Structural and Functional Group Differences

Nitro-1,1-enediamines (EDAMs)
  • Structure: EDAMs are bisnucleophilic reagents with two amino groups and a nitro group on the ethene backbone (Scheme 1, ).
  • Reactivity : Their dual nucleophilic sites allow reactions with electrophiles to form fused heterocycles, such as azaxanthones and spiroxindoles.
  • Applications : Primarily used in antitumor and antibacterial agent synthesis.
Cyclic Nitroketene N,S-Acetals (e.g., Nithiazine)
  • Structure : Cyclic derivatives like nithiazine feature a rigid bicyclic framework with nitro and thio groups.
  • Reactivity: Limited to specific insecticidal pathways due to structural constraints.
  • Applications: Widely used as neonicotinoid insecticides.
NMSM
  • Structure: Acyclic, with flexible electrophilic (nitro) and nucleophilic (methylamino) sites (Scheme 1, ).
  • Reactivity: Participates in Knoevenagel condensations, Michael additions, and electrocyclizations under diverse conditions (e.g., catalyst-free, microwave).
  • Applications : Synthesizes pharmaceuticals (e.g., CDK2 inhibitors, Alzheimer’s disease therapeutics).

Table 1: Structural and Functional Comparison

Compound Functional Groups Key Reactivity Synthesis Applications
NMSM -NO₂, -SCH₃, -NHCH₃ Electrophilic/nucleophilic duality Spiro compounds, 4H-pyrans
EDAMs Two -NH₂, -NO₂ Bisnucleophilic Azaxanthones, antitumor agents
Cyclic N,S-Acetals Cyclic -NO₂, -S- Insecticidal activity Neonicotinoid insecticides

Reactivity in Heterocyclization

Catalyst-Assisted Reactions
  • NMSM : In(OTf)₃ catalyzes Henry reactions with 3-formylchromone to yield azaxanthones (88% yield, Scheme 3, ). CuCl and ZnCl₂ enable spiroxindole and 4H-pyran synthesis.
  • EDAMs: Require In(OTf)₃ or Ag₂CO₃ for electrocyclization cascades (e.g., chromeno[2,3-d]pyrimidines).
Catalyst-Free Reactions
  • NMSM : Forms benzo[g]chromene-5,10-diones (Scheme 45, ) and fused 4H-pyrans via MCRs without catalysts.
  • EDAMs: Limited reports of catalyst-free protocols.

Table 2: Reaction Yields Under Different Conditions

Reaction Type NMSM Yield (%) EDAMs Yield (%) Conditions Reference
Henry Reaction 88 85 In(OTf)₃ catalysis [3, 6]
Microwave Synthesis 90 N/A Solvent-free [15]
Catalyst-Free MCR 87 N/A Ethanol/water [14]

Biological Activity

Overview

N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-, is an organic compound with the molecular formula C₄H₈N₂O₂S and a molecular weight of 148.18 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique chemical structure and potential applications.

This compound can be synthesized from carbonimidodithioic acid, N-methyl-, dimethyl ester, under controlled conditions to yield a pure product. The synthesis involves several chemical reactions including oxidation, reduction, and substitution, which are crucial for modifying its functional groups for specific biological activities.

Key Reactions:

  • Oxidation: Can produce sulfoxides or sulfones.
  • Reduction: Converts nitro groups to amines.
  • Substitution: Allows for the introduction of various functional groups .

Biological Activity

Research indicates that N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)- exhibits notable biological activities, primarily due to its interaction with biomolecules. The compound has been investigated for its potential therapeutic properties as well as its role as a synthetic intermediate in drug development.

The biological effects of N-Methyl-1-(methylthio)-2-nitroethenamine are mediated through:

  • Molecular Targets: Binding to specific enzymes or receptors.
  • Biochemical Pathways: Modulation of oxidative stress responses and signal transduction pathways .

Antimicrobial Activity

Studies have shown that derivatives of N-Methyl-1-(methylthio)-2-nitroethenamine exhibit antimicrobial properties. For instance, research on related nitro compounds has demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Synthesis of Heterocyclic Compounds

N-Methyl-1-(methylthio)-2-nitroethenamine serves as a versatile building block in synthesizing heterocyclic compounds. These compounds are significant in pharmaceutical chemistry due to their presence in numerous biologically active molecules. The compound's structure allows it to participate in Michael addition reactions, making it valuable for creating complex drug scaffolds .

Data Table: Biological Activity Summary

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains ,
Synthetic IntermediateUsed in the synthesis of heterocyclic compounds ,
Enzyme InteractionBinds to specific enzymes affecting biochemical pathways,

Q & A

Q. What are the common synthetic routes for (Z)-N-Methyl-1-(methylthio)-2-nitroethenamine in heterocyclic chemistry?

This compound is frequently synthesized via multi-component reactions (MCRs) involving aldehydes, amines, and other nucleophiles. Key methods include:

  • Knoevenagel/Michael addition cascades : Reactions with aldehydes and pyrazolones under ZnCl₂ or Brønsted acid catalysis, forming pyranopyrazoles or chromenopyrazoles via intermediate Michael adducts and MeSH elimination .
  • Catalyst-free approaches : For example, coupling 2-hydroxy-1,4-naphthoquinone, aldehydes, and (Z)-N-Methyl-1-(methylthio)-2-nitroethenamine in aqueous ethanol yields benzo[g]chromene derivatives .
  • Microwave-assisted synthesis : InCl₃-catalyzed reactions with 3-cyanoacetylindoles and aldehydes achieve regioselective pyrans in 3–7 minutes .

Q. Which catalysts are effective in reactions involving (Z)-N-Methyl-1-(methylthio)-2-nitroethenamine?

Catalyst selection depends on the target heterocycle:

  • Lewis acids : In(OTf)₃ promotes Henry reactions with 3-formylchromones, enabling azaxanthone synthesis via 6π-electrocyclization . CuCl facilitates annulation with styrenes to form isoxazoles .
  • Brønsted acids : Trichloroacetic acid (TCAA) drives Mannich-type reactions for triazolopyrimidines .
  • Green catalysts : L-proline enables solvent-free synthesis of pyrazolo[3,4-b]pyridines .

Q. What heterocycles are commonly synthesized using this compound?

It serves as a versatile nitroethylene precursor for:

  • Fused chromenes : E.g., 4H-benzo[g]chromenes via catalyst-free coupling .
  • Spirocyclic systems : In(OTf)₂ catalyzes spiroxindole formation .
  • Bioactive scaffolds : Pyrazolo[3,4-b]pyridines (CDK2 inhibitors) via optimized EtOH reflux with isatins .

Q. How is this compound utilized in multi-component reactions (MCRs)?

MCRs exploit its dual reactivity (Michael acceptor and nitro group):

  • Domino reactions : With pyrazolones, aldehydes, and hydrazine, it forms pyranopyrazoles via Knoevenagel/Michael/cyclization steps .
  • Annulation cascades : Silver-catalyzed electrocyclization with 3-cyanochromones yields chromeno[2,3-d]pyrimidines .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing heterocycles with this compound?

Use statistical optimization tools :

  • Response Surface Methodology (RSM) : Central Composite Design (CCD) optimizes variables like temperature and solvent composition. For example, aqueous ethanol content and temperature were critical for benzo[g]chromene yields .
  • Microwave irradiation : Reduces reaction times (e.g., from hours to minutes) and improves yields in thiazolo[3,2-c]pyrimidine synthesis .

Q. What mechanistic pathways govern its reactivity in heterocyclization?

Key steps include:

  • Michael addition : Nitroethylene acts as an electrophile, e.g., in pyranopyrazole formation via open-chain intermediates .
  • Tautomerization/cyclization : Imine-enamine tautomerization precedes intramolecular O/N-cyclization in pyrazole-pyridine syntheses .
  • Electrocyclization : Silver-catalyzed 6π-electrocyclization forms chromeno-pyrimidines .

Q. How are catalyst-free strategies applied to its reactions?

  • Solvent-free domino reactions : Piperidine-catalyzed four-component reactions at 120°C yield pyranopyrazoles .
  • Aqueous ethanol systems : Coupling naphthalen-2-ol and aldehydes in water-ethanol achieves benzo[f]chromenes with >90% yields .

Q. How to address contradictions in catalytic efficiency across studies?

  • Systematic screening : Compare catalysts (e.g., In(OTf)₂ vs. In(OTf)₃) under identical conditions to assess electronic/steric effects .
  • Mechanistic validation : Use isotopic labeling (e.g., D₂O for proton transfer studies) or in-situ spectroscopy to track intermediates.

Q. What green chemistry principles apply to its use?

  • Solvent-free synthesis : Piperidine-catalyzed reactions avoid toxic solvents .
  • Biodegradable catalysts : L-proline replaces metal catalysts in pyrazole-pyridine synthesis .
  • Energy efficiency : Microwave irradiation reduces energy consumption .

Q. What analytical techniques validate its reaction products?

  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., NOE studies for cis/trans isomers) . MS and IR identify functional groups (e.g., NH/OH in CDK2 inhibitors) .
  • X-ray crystallography : Resolves ambiguities in spirocyclic systems .

Q. How are computational methods used to study its reactivity?

  • DFT calculations : Model transition states for electrocyclization or tautomerization steps .
  • Molecular docking : Predict bioactivity of derivatives (e.g., CDK2 inhibitors) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-
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N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-

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